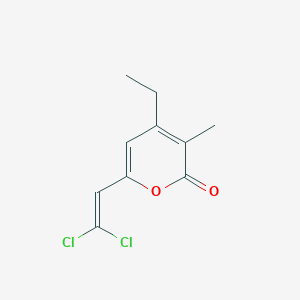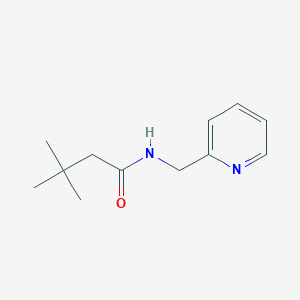![molecular formula C22H16F3N3 B5577815 2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)
2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related imidazole and pyridine derivatives involves innovative methods, including microwave irradiation and the use of specific catalysts or solvents to achieve high yields. For instance, compounds similar in structure were synthesized from pyridine-2,4,6-tricarboxylic acid under microwave irradiation, yielding significant results (Chen Zi-yun, 2008). Additionally, direct methylation or trifluoroethylation of imidazole and pyridine derivatives has been developed, offering a simple route to various room temperature ionic liquids (RTILs) (Jie Zhang et al., 2003).
Molecular Structure Analysis
Studies on the crystal structure of related compounds reveal that the imidazo[1,2-a]pyridine group can be essentially planar, with specific deviations and disordered atoms indicating complex molecular geometries (Hoong-Kun Fun et al., 2011). The detailed molecular structure analysis often involves X-ray crystallography to determine the spatial arrangement and bond lengths accurately.
Chemical Reactions and Properties
Reactions involving the synthesis of imidazo[1,2-a]pyridines and indoles from aminoisoxazol-5(2H)-ones highlight the reactivity of similar compounds under specific conditions, demonstrating the potential for generating a variety of chemical structures through strategic reactions (J. Khalafy et al., 2002).
Physical Properties Analysis
The study of physical properties, such as fluorescent properties of imidazo[1,2-a]pyridine-based compounds, provides insights into the stability and behavior of these molecules under different conditions. Derivatives of imidazo[1,2-a]pyridine have been found to offer thermally stable solid compounds, with specific modifications affecting their fluorescent properties (H. Tomoda et al., 1999).
Applications De Recherche Scientifique
Glycine Transporter 1 Inhibition
One of the notable applications of compounds structurally related to 2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine is in inhibiting the Glycine Transporter 1 (GlyT1). Compounds like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide have shown potent GlyT1 inhibitory activity and favorable pharmacokinetics, potentially increasing glycine concentrations in the cerebrospinal fluid of rats (Yamamoto et al., 2016).
Coordination Polymers in Material Science
Another area of application is in the synthesis of coordination polymers (CPs). Ligands like 2-{4-[(1H-imidazol-1-yl)methyl]phenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole, which share structural similarities, have been used to create CPs with AgI, CuI, and CdII metal ions, demonstrating the potential of these compounds in material science, particularly in forming polymeric structures with significant π-π interactions (Jin, You, & Ma, 2019).
Electron-Transport Materials in OLEDs
Compounds related to 2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine have been explored as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs). The incorporation of pyridine rings into phenanthroimidazole derivatives has been shown to regulate photophysical properties, energy levels, and electron mobilities, thereby improving the performance of OLEDs (Wang et al., 2015).
Propriétés
IUPAC Name |
2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)imidazol-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3/c1-15-20(18(12-13-26-15)16-8-4-2-5-9-16)21-27-19(22(23,24)25)14-28(21)17-10-6-3-7-11-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYURFKAKLKVOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C2=NC(=CN2C3=CC=CC=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)
![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)
![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)


![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)
![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)
